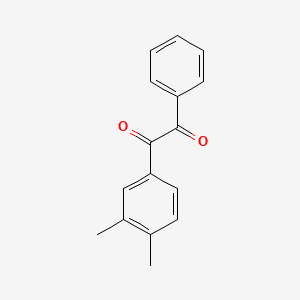

1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-11-8-9-14(10-12(11)2)16(18)15(17)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJARQLWFLLIFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368619 | |

| Record name | 1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59411-15-3 | |

| Record name | 1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione, an α-diketone with potential applications in medicinal chemistry and materials science. The document outlines a reliable two-step synthetic pathway, commencing with a thiamine-catalyzed benzoin condensation of 3,4-dimethylbenzaldehyde and benzaldehyde to yield the α-hydroxy ketone intermediate, 2-hydroxy-1-(3,4-dimethylphenyl)-2-phenylethanone. Subsequently, this intermediate is oxidized to the target α-diketone. Two effective and well-documented oxidation methods are presented: a classic approach using nitric acid and a greener alternative employing a catalytic amount of copper(II) acetate with ammonium nitrate as the stoichiometric oxidant. This guide provides detailed, step-by-step protocols, mechanistic insights, and essential characterization data to enable the successful synthesis and verification of the target compound.

Introduction: The Significance of α-Diketones

α-Diketones, characterized by the presence of two adjacent carbonyl groups, are a pivotal class of organic compounds. Their unique electronic structure and reactivity make them valuable intermediates in a wide array of chemical transformations. They serve as precursors for the synthesis of various heterocyclic compounds, such as quinoxalines and imidazoles, which are prevalent scaffolds in pharmaceuticals. Furthermore, α-diketones are utilized as photoinitiators in polymer chemistry and as building blocks in the synthesis of complex organic molecules. The target molecule, this compound, is a member of this important class and holds promise for applications in drug discovery and materials science due to its specific substitution pattern.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthetic route to this compound involves a two-step process:

-

Benzoin Condensation: A mixed benzoin condensation between 3,4-dimethylbenzaldehyde and benzaldehyde to form the α-hydroxy ketone intermediate, 2-hydroxy-1-(3,4-dimethylphenyl)-2-phenylethanone.

-

Oxidation: The subsequent oxidation of the α-hydroxy ketone to the desired α-diketone, this compound.

This strategy is advantageous due to the ready availability of the starting materials and the generally high yields of both steps.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-1-(3,4-dimethylphenyl)-2-phenylethanone via Benzoin Condensation

The benzoin condensation is a classic carbon-carbon bond-forming reaction. While traditionally catalyzed by cyanide, the use of thiamine (Vitamin B1) hydrochloride offers a safer and more environmentally benign alternative.[1] The thiamine acts as a catalyst to effect an "umpolung" (polarity reversal) of the aldehyde carbonyl carbon, transforming it into a nucleophile.[2][3]

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Dimethylbenzaldehyde | 134.18 | 6.71 g | 0.05 |

| Benzaldehyde | 106.12 | 5.31 g | 0.05 |

| Thiamine Hydrochloride | 337.27 | 1.69 g | 0.005 |

| Sodium Hydroxide (NaOH) | 40.00 | 1.0 g | 0.025 |

| Ethanol (95%) | - | 25 mL | - |

| Water | - | 20 mL | - |

Step-by-Step Protocol:

-

In a 100 mL round-bottom flask, dissolve 1.69 g of thiamine hydrochloride in 5 mL of water.

-

Add 25 mL of 95% ethanol and cool the mixture in an ice bath.

-

In a separate beaker, dissolve 1.0 g of sodium hydroxide in 15 mL of water and cool the solution.

-

Slowly add the cold sodium hydroxide solution to the thiamine solution with constant stirring, keeping the temperature below 10 °C.

-

To this basic thiamine solution, add a mixture of 6.71 g of 3,4-dimethylbenzaldehyde and 5.31 g of benzaldehyde.

-

Allow the reaction mixture to warm to room temperature and then heat it in a water bath at 60 °C for 1-2 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the crude product by vacuum filtration and wash with cold 50% aqueous ethanol.

-

Recrystallize the crude product from hot ethanol to obtain pure 2-hydroxy-1-(3,4-dimethylphenyl)-2-phenylethanone.

Expected Characterization of Intermediate:

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: Analogous unsymmetrical benzoins have melting points in the range of 100-140 °C.

-

IR (KBr, cm⁻¹): ~3400 (O-H stretch), ~1670 (C=O stretch), ~3050, 2920 (C-H stretch), ~1600, 1500 (aromatic C=C stretch).

-

¹H NMR (CDCl₃, δ): ~2.2-2.3 (s, 6H, 2 x CH₃), ~5.9 (s, 1H, CH-OH), ~7.0-7.8 (m, 8H, aromatic protons).

Step 2: Oxidation to this compound

The oxidation of the α-hydroxy ketone to the α-diketone can be achieved using various oxidizing agents. Two effective methods are detailed below.

This is a classic and high-yielding method for the oxidation of benzoins.[1]

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Hydroxy-1-(3,4-dimethylphenyl)-2-phenylethanone | 240.30 | 4.81 g | 0.02 |

| Concentrated Nitric Acid (70%) | 63.01 | ~15 mL | - |

| Ethanol (95%) | - | As needed for recrystallization | - |

Step-by-Step Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it produces toxic nitrogen oxide gases.

-

Place 4.81 g of 2-hydroxy-1-(3,4-dimethylphenyl)-2-phenylethanone in a 100 mL round-bottom flask.

-

Carefully add 15 mL of concentrated nitric acid.

-

Gently heat the mixture in a water bath at around 70-80 °C. The evolution of reddish-brown nitrogen dioxide gas will be observed.

-

Continue heating for approximately 1-2 hours, or until the evolution of the brown gas ceases.

-

Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

The yellow product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from hot ethanol to yield pure this compound.

This method is a more environmentally friendly alternative to using nitric acid, as it employs a catalytic amount of a copper salt.[4][5][6][7] The copper(II) acetate acts as the initial oxidant, and it is regenerated in situ by ammonium nitrate.[8]

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Hydroxy-1-(3,4-dimethylphenyl)-2-phenylethanone | 240.30 | 4.81 g | 0.02 |

| Copper(II) Acetate Monohydrate | 199.65 | 0.10 g | 0.0005 |

| Ammonium Nitrate | 80.04 | 2.0 g | 0.025 |

| Acetic Acid (80% aqueous solution) | - | 20 mL | - |

Step-by-Step Protocol:

-

In a 100 mL round-bottom flask, combine 4.81 g of 2-hydroxy-1-(3,4-dimethylphenyl)-2-phenylethanone, 0.10 g of copper(II) acetate monohydrate, and 2.0 g of ammonium nitrate.

-

Add 20 mL of 80% aqueous acetic acid.

-

Attach a reflux condenser and heat the mixture to reflux with stirring. A color change from blue to green should be observed.

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

The yellow product will crystallize out of the solution.

-

Collect the crystals by vacuum filtration and wash them with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Characterization of the Final Product

This compound

-

CAS Number: 59411-15-3[9]

-

Molecular Formula: C₁₆H₁₄O₂[9]

-

Molecular Weight: 238.28 g/mol [9]

-

Appearance: Yellow crystalline solid.

-

Melting Point: The melting point of the analogous benzil is 95 °C.[10] A similar melting point is expected.

-

IR (KBr, cm⁻¹): ~1660-1680 (two C=O stretches, characteristic of α-diketones), ~3060, 2920 (C-H stretch), ~1600, 1500 (aromatic C=C stretch).

-

¹H NMR (CDCl₃, δ): ~2.3 (s, 6H, 2 x CH₃), ~7.2-8.0 (m, 8H, aromatic protons).

-

¹³C NMR (CDCl₃, δ): ~20 (2 x CH₃), ~128-145 (aromatic carbons), ~195 (2 x C=O).

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a thiamine-catalyzed benzoin condensation followed by oxidation. This guide provides two robust methods for the oxidation step, allowing for flexibility based on available resources and environmental considerations. The detailed protocols and characterization data presented herein should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the successful preparation and identification of this and related α-diketone compounds.

References

-

LibreTexts. (2020, June 29). 9: Multistep Synthesis (Experiment). Chemistry LibreTexts. [Link]

-

Bronson, T. (2020, October 26). Benzoin Condensation. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Benzoin Condensation. [Link]

-

Chem Help ASAP. (2021, February 15). Oxidation of Benzoin - Part 1. YouTube. [Link]

-

Gordon College. (n.d.). Green microwave catalytic oxidation of benzoin to benzil. [Link]

-

YouTube. (2021, January 26). Benzoin condensation of benzaldehyde using thiamine. [Link]

-

L.S. College, Muzaffarpur. (2020, July 6). Benzoin condensation. [Link]

-

Unknown. (n.d.). Reaction Equation: Required Items: Copper-II-acetate Ammonium nitrate 80% acetic acid Benzoin Alcohol Experimental Procedure. [Link]

-

Sciencemadness.org. (n.d.). Copper-Catalyzed Oxidation of Benzoin to Benzil. [Link]

-

The Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of (a) 1,2-diphenylethane-1,2-diol and (b) 1,2-DPEDBN. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... [Link]

-

ResearchGate. (2015, August 23). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. [Link]

- Google Patents. (n.d.). US2658920A - Process for the manufacture of benzil.

-

ResearchGate. (n.d.). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. [Link]

-

PubChem. (n.d.). 1-(3,4-dimethylphenyl)-2-phenylethan-1-one. [Link]

-

Stenutz. (n.d.). 1,2-diphenylethane-1,2-dione. [Link]

-

PubChem. (n.d.). 2-Hydroxy-2-(3-nitrophenyl)-1-phenylethanone. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Benzoin Condensation [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. cs.gordon.edu [cs.gordon.edu]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. sciencemadness.org [sciencemadness.org]

- 8. US2658920A - Process for the manufacture of benzil - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

- 10. 1,2-diphenylethane-1,2-dione [stenutz.eu]

1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS 59411-15-3), an asymmetrical α-diketone belonging to the benzil family of compounds. As versatile synthetic intermediates, 1,2-diketones are of significant interest to the pharmaceutical and material science sectors.[1][2] This document details the compound's core physicochemical properties, outlines robust synthetic and derivatization protocols, explores its photochemical behavior, and evaluates its potential as a privileged scaffold in drug discovery. The insights and methodologies presented herein are tailored for researchers, medicinal chemists, and materials scientists engaged in the exploration of novel molecular entities.

Introduction: The Significance of the α-Diketone Scaffold

The 1,2-dicarbonyl motif is a cornerstone of modern organic synthesis, serving as a precursor for a vast array of valuable molecules, particularly heterocyclic compounds.[3] Derivatives of benzil (1,2-diphenylethane-1,2-dione) are widely exploited as building blocks for constructing complex molecular architectures due to the high reactivity of the adjacent carbonyl groups.[4] These scaffolds are central to the synthesis of quinoxalines, imidazoles, and pyrazines, many of which exhibit significant biological activity.[3]

This compound is an analogue of benzil distinguished by the substitution of one phenyl ring with a 3,4-dimethylphenyl moiety. This structural modification introduces asymmetry, potentially altering its electronic properties, solubility, and biological interactions compared to its parent compound. Understanding these nuanced properties is critical for leveraging its full potential in targeted applications, from the development of novel therapeutics to the formulation of advanced photoinitiators in polymer science.[2][5]

Core Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. While experimental data for some properties are not widely published, reliable predictions can be made based on its close structural relationship to benzil.

| Property | Value | Source |

| CAS Number | 59411-15-3 | [6] |

| Molecular Formula | C₁₆H₁₄O₂ | [6][7] |

| Molecular Weight | 238.28 g/mol | [6][7] |

| Appearance | Yellow crystalline solid (predicted) | [4][8] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform, benzene) (predicted) | [8] |

Spectroscopic Signatures (Expected):

-

Infrared (IR) Spectroscopy: Strong, characteristic absorption bands are expected for the C=O stretching of the diketone group (typically ~1660-1680 cm⁻¹). Additional peaks corresponding to aromatic C=C stretching (~1450-1600 cm⁻¹) and C-H stretching (~3000-3100 cm⁻¹) would be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on both the phenyl and dimethylphenyl rings. Two distinct singlets in the aliphatic region (δ ~2.3 ppm) are expected for the two non-equivalent methyl groups.

-

¹³C NMR: Two distinct carbonyl carbon signals in the downfield region (δ > 190 ppm). Signals corresponding to the aromatic carbons and the two methyl group carbons would also be observed.

-

-

UV-Visible Spectroscopy: Like benzil, the compound is expected to absorb UV radiation, with a characteristic n→π* transition at longer wavelengths, making it appear colored. Benzil absorbs at approximately 260 nm, which is relevant to its use as a photoinitiator.[9]

Synthesis and Key Reactions: A Methodological Deep Dive

The reactivity of the α-diketone core makes this compound a valuable intermediate. The following sections provide validated, step-by-step protocols for its synthesis and subsequent derivatization.

Proposed Synthesis via Oxidation of Benzoin Analogue

The most established and reliable route to benzil and its derivatives is the oxidation of the corresponding α-hydroxyketone (a benzoin).[4] This protocol outlines a two-step process starting from commercially available aldehydes.

Expertise & Causality: The benzoin condensation is a classic C-C bond formation reaction.[10] The subsequent oxidation using a copper(II) catalyst is chosen for its efficiency and relatively mild conditions, which preserves the integrity of the aromatic rings and their substituents.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol:

-

Benzoin Condensation:

-

To a solution of 3,4-dimethylbenzaldehyde (1.0 eq) and benzaldehyde (1.0 eq) in 1:1 ethanol/water, add thiamine hydrochloride (0.1 eq) and sodium hydroxide (0.2 eq).

-

Heat the mixture at reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and then in an ice bath to precipitate the crude mixed benzoin product.

-

Filter the solid, wash with cold water, and dry. Recrystallization from ethanol can be performed for purification.

-

-

Oxidation to Diketone:

-

Dissolve the synthesized benzoin (1.0 eq) in 80% aqueous acetic acid.

-

Add copper(II) acetate (0.1 eq) and ammonium nitrate (2.0 eq).

-

Heat the mixture to reflux for 1-2 hours. The solution should turn from blue to green as the reaction progresses.

-

Monitor by TLC until the starting material is consumed.

-

Pour the hot reaction mixture into a beaker of ice water to precipitate the yellow product.

-

Filter the solid, wash thoroughly with water to remove acetic acid and salts, and dry.

-

-

Self-Validation: The final product's identity and purity must be confirmed. This is achieved by measuring its melting point and comparing it to literature values (if available) and by acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure corresponds to this compound.

Derivatization: Synthesis of Quinoxalines for Bioactivity Screening

A primary application of α-diketones in drug discovery is their condensation with 1,2-diamines to form heterocyclic scaffolds like quinoxalines.[11] This reaction is high-yielding, tolerant of various functional groups, and a cornerstone of combinatorial chemistry library synthesis.

Caption: Condensation reaction to form a quinoxaline derivative.

Experimental Protocol:

-

Reaction Setup:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of an appropriate o-phenylenediamine (1.0 eq) in ethanol to the flask.

-

-

Condensation:

-

Heat the mixture at reflux for 1-3 hours. The reaction can be monitored by TLC for the disappearance of the starting materials and the appearance of a new, often fluorescent, product spot.

-

-

Isolation and Validation:

-

Cool the reaction mixture to room temperature. The quinoxaline product often precipitates from the solution.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry.

-

The structure of the resulting quinoxaline should be confirmed via spectroscopic methods (NMR, Mass Spectrometry) to validate the successful synthesis.

-

Photochemical Behavior and Applications

Benzil and its analogues are known for their photochemical properties, primarily their use as photoinitiators for free-radical polymerization.[5][9]

Mechanism of Action: Upon absorption of UV light (typically around 260 nm), the molecule is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state.[9] This excited triplet species can then initiate polymerization by abstracting a hydrogen atom from a monomer or solvent, generating the initial free radicals that propagate the polymer chain.

Influence of Oxygen: The photochemical reactivity of benzils is highly sensitive to the presence of molecular oxygen.[12]

-

In Deaerated Conditions: The compound is relatively photochemically inert.

-

In the Presence of Oxygen: Photooxidation can occur, leading to the formation of various byproducts and potentially generating peroxy radicals.[12] This process can be harnessed for specific applications like photoperoxidation in polymer films.[13]

Caption: Simplified Jablonski diagram for photochemical activation.

The 3,4-dimethyl substitution may subtly tune the absorption spectrum and the lifetime of the excited states, potentially enhancing its efficiency as a photoinitiator compared to unsubstituted benzil.

Potential in Drug Discovery and Development

The true value of this compound for the target audience lies in its application as a versatile scaffold for generating libraries of potentially bioactive molecules.

| Biological Activity of Benzil/Diketone Derivatives | Therapeutic Area | Reference |

| Anticholinesterase Inhibition | Alzheimer's Disease | [14] |

| Antibacterial / Antitumor | Infectious Disease / Oncology | [4] |

| COMT Inhibition | Parkinson's Disease | [15] |

| Antiprotozoal / Anti-pneumocystic | Infectious Disease | [16] |

Causality in Drug Design:

-

Privileged Scaffold: The core structure can interact with multiple biological targets by presenting appended functional groups in a defined three-dimensional space. The diketone itself can participate in hydrogen bonding or other interactions within an enzyme's active site.

-

Molecular Diversity: As demonstrated in Section 3.2, the two carbonyl groups provide reactive handles for condensation with a wide variety of building blocks (e.g., diamines, ureas, hydrazines), rapidly generating chemical diversity for high-throughput screening.

-

Structure-Activity Relationship (SAR): The 3,4-dimethylphenyl group provides a specific substitution pattern that can be explored in SAR studies. These methyl groups can influence binding affinity by fitting into hydrophobic pockets of a target protein and may also alter the molecule's metabolic stability. For instance, benzil-hydrazone derivatives have been synthesized and shown to have remarkable acetylcholinesterase (AChE) inhibitory actions.[14]

Conclusion

This compound is more than a simple analogue of benzil; it is a nuanced and highly valuable chemical entity. Its asymmetrical structure, combined with the robust and versatile reactivity of the α-diketone core, makes it an ideal starting point for synthetic campaigns in both medicinal chemistry and materials science. The reliable protocols for its synthesis and derivatization, coupled with its interesting photochemical properties and proven utility as a scaffold for bioactive compounds, underscore its importance for researchers and drug development professionals seeking to create novel and impactful molecular technologies.

References

-

National Institutes of Health (NIH). Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers - PMC. [Link]

-

Springer. Development of new benzil-hydrazone derivatives as anticholinesterase inhibitors: synthesis, X-ray analysis, DFT study and in vitro/in silico evaluation. [Link]

-

ResearchGate. (PDF) Synthesis and applications of 1,2-diketones. [Link]

-

ResearchGate. Photochemical Reductions of Benzil and Benzoin in the Presence of Triethylamine and TiO? Photocatalyst. [Link]

-

ResearchGate. Synthesis of 1,2‐diphenylethane‐1,2‐dione 45 a by direct oxidation of.... [Link]

-

UMT Journals. Synthesis and Applications of 1, 2-Diketones | Scientific Inquiry and Review. [Link]

-

ResearchGate. (PDF) Synthesis of Benzil and its Various Derivatives. [Link]

- Google Patents.

-

International Science Community Association. Biological activities of benzimidazole derivatives: A review. [Link]

-

ACS Omega. Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. [Link]

-

ResearchGate. (PDF) Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers. [Link]

-

PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]

-

MDPI. β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. [Link]

-

National Institutes of Health (NIH). Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC. [Link]

-

Beilstein Journals. Aldehydes as powerful initiators for photochemical transformations. [Link]

-

National Institutes of Health (NIH). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC. [Link]

-

ChemBK. 1,2-diphenylethane-1,2-dione. [Link]

-

PubMed Central. A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks. [Link]

-

Wikipedia. Benzil. [Link]

-

MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.umt.edu.pk [journals.umt.edu.pk]

- 3. A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzil: A Versatile Reagent in Organic Chemistry and Beyond_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. CAS 59411-15-3 | this compound - Synblock [synblock.com]

- 8. 1,2-diphenylethane-1,2-dione [chembk.com]

- 9. Benzil - Wikipedia [en.wikipedia.org]

- 10. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione (CAS: 59411-15-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione is limited in publicly accessible literature. This guide is constructed based on established principles of organic chemistry and extensive data from analogous α-diketones, particularly benzil and its derivatives. The information presented herein provides a robust predictive framework for the synthesis, properties, and reactivity of the title compound.

Introduction

This compound, an unsymmetrical aromatic α-diketone, belongs to a class of compounds with significant utility in synthetic organic chemistry and materials science. Structurally analogous to the well-studied benzil, this molecule features a vicinal diketone moiety flanked by a phenyl group and a 3,4-dimethylphenyl group. This substitution pattern is expected to influence its electronic properties, steric hindrance, and ultimately, its reactivity and potential applications. This guide will provide a comprehensive overview of its anticipated chemical and physical properties, plausible synthetic routes, characteristic reactivity, and potential applications, drawing parallels with closely related and well-documented compounds.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 59411-15-3 | Vendor Data |

| Molecular Formula | C₁₆H₁₄O₂ | Vendor Data |

| Molecular Weight | 238.28 g/mol | Vendor Data |

| Appearance | Likely a yellow crystalline solid (by analogy to benzil) | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone, ethyl acetate) and insoluble in water. | Inferred |

Synthesis of Unsymmetrical α-Diketones

The synthesis of unsymmetrical benzils like this compound requires regiochemical control to avoid the formation of symmetric byproducts. Several modern synthetic strategies have been developed to address this challenge.[1][2]

Plausible Synthetic Pathway: Oxidation of an α-Methylene Ketone

A common and effective route to α-diketones is the oxidation of an α-methylene ketone. For the target molecule, this would involve the synthesis of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one followed by oxidation.

Step 1: Synthesis of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one

This can be achieved via a Friedel-Crafts acylation of 1,2-dimethylbenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Step 2: Oxidation to this compound

The resulting deoxybenzoin derivative can be oxidized using various reagents. Selenium dioxide (SeO₂) is a classic reagent for this transformation. Other modern methods might include oxidation with copper(II) salts or other selective oxidizing agents.

Experimental Protocol: Conceptual Oxidation of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one

-

Dissolution: Dissolve 1-(3,4-dimethylphenyl)-2-phenylethan-1-one in a suitable solvent such as dioxane or a mixture of acetic acid and water.

-

Addition of Oxidant: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.

-

Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and filter to remove elemental selenium.

-

Extraction: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Conceptual workflow for the synthesis of the target molecule.

Spectroscopic Characterization (Predicted)

The spectroscopic data for this compound can be predicted based on the analysis of its structural components and comparison with analogous compounds.[3][4][5][6][7][8]

¹H NMR Spectroscopy

-

Aromatic Protons (Phenyl group): Multiplets in the range of δ 7.2-8.0 ppm.

-

Aromatic Protons (Dimethylphenyl group): A singlet and two doublets in the range of δ 7.0-7.8 ppm.

-

Methyl Protons: Two singlets around δ 2.3 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbons: Two signals in the downfield region, likely between δ 190-200 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-145 ppm.

-

Methyl Carbons: Two signals in the aliphatic region, around δ 20 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, characteristic absorption band around 1660-1680 cm⁻¹ for the conjugated ketone carbonyl groups.

-

C-H Aromatic Stretch: Signals above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Signals below 3000 cm⁻¹.

Chemical Reactivity

The reactivity of this compound is dominated by the two adjacent carbonyl groups.

Benzilic Acid Rearrangement

This is a hallmark reaction of 1,2-diketones.[9][10][11][12][13] In the presence of a strong base, such as potassium hydroxide, the diketone is expected to rearrange to form an α-hydroxy carboxylic acid. The mechanism involves nucleophilic attack of the hydroxide ion on one of the carbonyl carbons, followed by a 1,2-aryl or 1,2-alkyl shift. In this unsymmetrical case, the migratory aptitude of the phenyl versus the 3,4-dimethylphenyl group will determine the final product. Generally, aryl groups with electron-donating substituents migrate less readily than unsubstituted phenyl groups.

Caption: Mechanism of the Benzilic Acid Rearrangement.

Condensation Reactions: Synthesis of Heterocycles

α-Diketones are valuable precursors for the synthesis of various heterocyclic compounds. A prominent example is the condensation with 1,2-diamines to form quinoxalines.[14][15][16][17] Reacting this compound with a substituted o-phenylenediamine would yield a correspondingly substituted quinoxaline derivative. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Experimental Protocol: Conceptual Synthesis of a Quinoxaline Derivative

-

Mixing Reactants: In a round-bottom flask, dissolve this compound and a substituted o-phenylenediamine in a suitable solvent like ethanol or acetic acid.

-

Catalysis (Optional): The reaction can be catalyzed by a Brønsted or Lewis acid.

-

Reaction Conditions: The mixture can be stirred at room temperature or heated to reflux to drive the reaction to completion.

-

Monitoring: The progress of the reaction can be monitored by TLC.

-

Isolation: Upon completion, the product may precipitate from the reaction mixture upon cooling, or it can be isolated by extraction and purified by recrystallization or column chromatography.

Photochemical Reactivity

Aromatic α-diketones are known to be photochemically active.[18][19][20] Upon absorption of UV light, they can undergo α-cleavage to form acyl radicals. This property makes them suitable for use as photoinitiators in free-radical polymerization.[21][22][23][24][25] The presence of the dimethylphenyl group may influence the absorption wavelength and the efficiency of radical generation.

Caption: Photochemical activation and radical formation.

Potential Applications

The unique structure of this compound suggests several areas of application for researchers and drug development professionals.

-

Medicinal Chemistry: As a building block for heterocyclic scaffolds like quinoxalines, this compound can be a starting point for the synthesis of novel compounds with potential biological activity.[26][27] The dimethylphenyl moiety provides a site for further functionalization to explore structure-activity relationships.

-

Polymer Chemistry and Materials Science: Its potential as a photoinitiator makes it a candidate for use in UV-curable coatings, adhesives, and inks.[21][22][23][24][25] The specific substitution pattern may offer advantages in terms of solubility in different monomer systems or in tuning the curing properties.

-

Organic Synthesis: The versatile reactivity of the diketone functionality allows it to be used as an intermediate in the synthesis of a wide range of more complex molecules.

Safety and Handling

Conclusion

This compound is an intriguing unsymmetrical α-diketone with a rich and predictable chemistry. While direct experimental data is sparse, a thorough understanding of the behavior of analogous compounds provides a strong foundation for its synthesis, characterization, and application. Its potential as a synthon for heterocyclic chemistry, a photoinitiator in polymer science, and a versatile intermediate in organic synthesis makes it a compound of considerable interest for further investigation by the scientific community.

References

-

Wikipedia. (n.d.). Benzilic acid rearrangement. Retrieved from [Link]

- Ruan, L., Shi, M., Li, N., Ding, X., Yang, F., & Tang, J. (2014). Practical Approach for Preparation of Unsymmetric Benzils from β-Ketoaldehydes. Organic Letters, 16(3), 733–735.

-

Ruan, L., Shi, M., Li, N., Ding, X., Yang, F., & Tang, J. (2014). Practical approach for preparation of unsymmetric benzils from β-ketoaldehydes. PubMed. Retrieved from [Link]

-

Chemistry Notes. (2022, May 17). Benzil benzilic acid rearrangement: Easy mechanism. Retrieved from [Link]

-

ChemTube3D. (n.d.). Benzilic Acid - Rearrangements. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzilic Acid Rearrangement. Retrieved from [Link]

- Selman, S., & Eastham, J. F. (1960). Benzilic acid and related rearrangements. Quarterly Reviews, Chemical Society, 14(3), 221-235.

- Itoh, T. (2010). Direct Synthesis of 1-Aryl-1,2-ethanediols by Asymmetric Hydrogenation of α-Keto Aldehydes. Synlett, 2010(13), 1979-1983.

- Proniewicz, L. M., Wesełucha-Birczyńska, A., & Barański, A. (2002). Vibrational spectra and structure of benzil and its 18O- and d10-labelled derivatives: a quantum chemical and experimental study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(14), 3127–3137.

-

ResearchGate. (n.d.). Synthesis of unsymmetrical benzils by oxidative coupling. Retrieved from [Link]

-

MDPI. (n.d.). Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. Retrieved from [Link]

-

Unilong Industry Co.,Ltd. (2025, August 7). What is the function of photoinitiators. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Recent photochemistry of α-diketones. Retrieved from [Link]

-

Ma, D., et al. (2015). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM. (n.d.). The Role of Photoinitiators in Polymer Crosslinking and Material Science. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Photochemistry of α-diketones. II. Some photo-oxidation reactions. Retrieved from [Link]

- Anders, M. W. (2017). Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity. Toxicology, 388, 32-40.

- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.

-

Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Vibrational spectra and structure of benzil and its 18O- and d10-labelled derivatives: A quantum chemical and experimental study. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Photoinitiator. Retrieved from [Link]

- El-Faham, A., et al. (2013). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry, 50(S1), E1-E24.

-

Jinan Future chemical Co.,Ltd. (2024, October 29). Types of photoinitiators and their applications. Retrieved from [Link]

- Kondilas, J. T. (1979). Part I, Photoenolization in Alpha-diketones. Part II, Disproportionation Versus Coupling in Photochemically Generated Radicals.

-

ResearchGate. (n.d.). (PDF) Efficient Green Synthesis and Characterization of Benzil and its Derivatives Using Microwave Irradiation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

-

National Institutes of Health. (2024, August 17). Photoinitiators for Medical Applications—The Latest Advances. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. Retrieved from [Link]

- Haas, Y. (n.d.). Photochemical α-cleavage of ketones: revisiting acetone. Photochemical & Photobiological Sciences, 2(1), 12-19.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0032612). Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethylbenzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, December 8). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethylbenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Nature. (n.d.). Synthesis and luminescence properties of substituted benzils. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Alpha Hydrogens. Retrieved from [Link]

-

Michigan State University. (n.d.). Carbonyl Reactivity. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608). Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). β-diketones: Important Intermediates for Drug Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). α-Diketone Formation Accompanied by Oxidation of Sulfur Functional Group by the Reaction of o-Alkynylarenesulfoxide with Iodine. Retrieved from [Link]

-

INCHEM. (n.d.). Aliphatic acyclic and alicyclic a-diketones and related alpha-hydroxyketones (WHO Food Additives Series 42). Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethyl-. Retrieved from [Link]

-

ResearchGate. (2020, April 12). The α,α‐Dihalocarbonyl Building Blocks: An Avenue for New Reaction Development in Organic Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Efficient preparation of polyfunctional .alpha.-diketones from carboxylic acids. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Practical approach for preparation of unsymmetric benzils from β-ketoaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vibrational spectra and structure of benzil and its 18O- and d10-labelled derivatives: a quantum chemical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Benzil(134-81-6) 1H NMR [m.chemicalbook.com]

- 6. 3,4-Dimethoxyacetophenone(1131-62-0) 13C NMR [m.chemicalbook.com]

- 7. 3,4-Dimethylbenzaldehyde | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3',4'-Dimethylacetophenone(3637-01-2) 1H NMR [m.chemicalbook.com]

- 9. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chemistnotes.com [chemistnotes.com]

- 12. chemtube3d.com [chemtube3d.com]

- 13. Benzilic Acid Rearrangement [organic-chemistry.org]

- 14. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 17. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. semanticscholar.org [semanticscholar.org]

- 21. unisunchem.com [unisunchem.com]

- 22. nbinno.com [nbinno.com]

- 23. Photoinitiator - Wikipedia [en.wikipedia.org]

- 24. jnfuturechemical.com [jnfuturechemical.com]

- 25. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 27. ijpras.com [ijpras.com]

Spectroscopic Data of 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione, a diketone of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed analysis based on well-established spectroscopic principles and data from structurally analogous compounds. The predicted data serves as a robust reference for researchers involved in the synthesis, characterization, and application of this and related compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the expected spectral features and the underlying molecular structure-property relationships.

The core structure of this compound, with its two carbonyl groups and distinct aromatic systems, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity, purity, and structural integrity of the compound during its synthesis and application. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, providing a detailed rationale for the expected spectral characteristics.

Molecular Structure and Key Features

This compound possesses a central α-diketone moiety flanked by a phenyl group and a 3,4-dimethylphenyl group. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic behavior.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the phenyl and 3,4-dimethylphenyl rings, as well as the two methyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Justification |

| ~7.9-8.1 | Multiplet | 2H | H-2', H-6' (Phenyl) | Protons ortho to the carbonyl group are deshielded. |

| ~7.7-7.8 | Multiplet | 1H | H-4' (Phenyl) | Para proton of the phenyl group. |

| ~7.5-7.6 | Multiplet | 2H | H-3', H-5' (Phenyl) | Meta protons of the phenyl group. |

| ~7.7 | Doublet | 1H | H-6'' (3,4-Dimethylphenyl) | Ortho to a carbonyl group and adjacent to a methyl-substituted carbon. |

| ~7.6 | Singlet | 1H | H-2'' (3,4-Dimethylphenyl) | Ortho to a carbonyl group and adjacent to a methyl-substituted carbon. |

| ~7.3 | Doublet | 1H | H-5'' (3,4-Dimethylphenyl) | Meta to the carbonyl group. |

| ~2.35 | Singlet | 3H | -CH₃ (at C-4'') | Aromatic methyl group protons. |

| ~2.30 | Singlet | 3H | -CH₃ (at C-3'') | Aromatic methyl group protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will be characterized by signals from the two carbonyl carbons, the aromatic carbons of both rings, and the two methyl carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~195-197 | C=O (adjacent to phenyl) | Carbonyl carbons in α-diketones are significantly deshielded. |

| ~194-196 | C=O (adjacent to dimethylphenyl) | Similar to the other carbonyl, with slight variation due to the different electronic environment. |

| ~145 | C-4'' (3,4-Dimethylphenyl) | Aromatic carbon attached to a methyl group. |

| ~138 | C-3'' (3,4-Dimethylphenyl) | Aromatic carbon attached to a methyl group. |

| ~135 | C-4' (Phenyl) | Para carbon of the phenyl ring. |

| ~133 | C-1' (Phenyl) | Quaternary carbon of the phenyl ring attached to the carbonyl. |

| ~131 | C-1'' (3,4-Dimethylphenyl) | Quaternary carbon of the dimethylphenyl ring attached to the carbonyl. |

| ~130 | C-2', C-6' (Phenyl) | Ortho carbons of the phenyl ring. |

| ~129 | C-3', C-5' (Phenyl) | Meta carbons of the phenyl ring. |

| ~130 | C-6'' (3,4-Dimethylphenyl) | Aromatic CH carbon. |

| ~128 | C-5'' (3,4-Dimethylphenyl) | Aromatic CH carbon. |

| ~127 | C-2'' (3,4-Dimethylphenyl) | Aromatic CH carbon. |

| ~20 | -CH₃ (at C-4'') | Aromatic methyl carbon. |

| ~19 | -CH₃ (at C-3'') | Aromatic methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the two carbonyl groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| ~1680-1700 | Strong | C=O stretching | The two carbonyl groups will likely have slightly different absorption frequencies due to the different aromatic substituents, potentially leading to a broadened or split peak. Conjugation with the aromatic rings lowers the frequency from that of a simple aliphatic ketone. |

| ~3000-3100 | Medium | Aromatic C-H stretching | Characteristic of sp² C-H bonds in the aromatic rings. |

| ~2850-2960 | Weak | Aliphatic C-H stretching | From the two methyl groups. |

| ~1450-1600 | Medium to Strong | C=C stretching | Aromatic ring skeletal vibrations. |

| ~1100-1200 | Medium | C-C stretching | Stretching of the single bond between the carbonyl carbons. |

| ~700-900 | Strong | C-H out-of-plane bending | Characteristic of the substitution patterns on the aromatic rings. |

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| Predicted m/z | Relative Intensity | Assignment | Justification |

| 238 | Moderate to High | [M]⁺ | Molecular ion peak. |

| 133 | High | [CH₃)₂C₆H₃CO]⁺ | α-cleavage leading to the 3,4-dimethylbenzoyl cation. |

| 105 | High | [C₆H₅CO]⁺ | α-cleavage leading to the benzoyl cation. This is a very stable fragment. |

| 77 | Moderate | [C₆H₅]⁺ | Loss of CO from the benzoyl cation. |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, yet authoritative, protocols for obtaining the spectra discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent to ensure field stability. Tune and match the probe for the desired nuclei (¹H and ¹³C) to maximize signal transmission and reception.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved spectral lines.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A pulse angle of 30-45° is typically sufficient. The acquisition time is generally set to 2-4 seconds with a short relaxation delay (1-2 seconds).

-

¹³C NMR Acquisition: For a qualitative carbon spectrum, a pulse angle of 30-45° with an acquisition time of 2-4 seconds and no relaxation delay is often used to maximize the signal-to-noise ratio in a given time. For quantitative analysis, a longer relaxation delay is necessary.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier Transform. The resulting spectrum is then phase- and baseline-corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This is essential to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI)-MS:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded for each m/z value.

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the rationale for their interpretation, offer a valuable resource for researchers working with this compound. The inclusion of standardized experimental protocols further enhances the utility of this guide for practical laboratory applications. While predicted data is a powerful tool, it is recommended that experimental verification be performed to confirm these findings.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

An In-Depth Technical Guide to 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Diketones

1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione belongs to the α-diketone (or 1,2-diketone) class of organic compounds. These molecules are characterized by two adjacent carbonyl groups and serve as versatile building blocks in organic synthesis.[1][2] Their importance stems from their utility as key intermediates in the preparation of various heterocyclic compounds, such as quinoxalines, imidazoles, and 1,2,4-triazines, many of which exhibit significant pharmacological activities.[1][3] The unique reactivity of the vicinal dicarbonyl moiety allows for a diverse range of chemical transformations, making them valuable precursors in medicinal chemistry and materials science.[3][4] Specifically, benzil and its derivatives are used in the development of photoinitiators, antibacterial and anti-tumor drugs, and as intermediates for insecticides.[4] The subject of this guide, this compound, is a substituted benzil derivative, and understanding its molecular structure is crucial for predicting its reactivity and potential applications.

Molecular Structure and Properties

This compound has the chemical formula C₁₆H₁₄O₂ and a molecular weight of 238.28 g/mol .[5] The core of the molecule is an ethane-1,2-dione linker, to which a phenyl group and a 3,4-dimethylphenyl group are attached at the C2 and C1 positions, respectively.

Caption: 2D representation of this compound.

Synthesis of this compound

The synthesis of unsymmetrical benzil derivatives like this compound can be approached through several established methods for α-diketone synthesis. A common and effective strategy involves the oxidation of the corresponding α-hydroxyketone (benzoin) precursor.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the target α-diketone.

Experimental Protocol: Oxidation of the Benzoin Analogue

This protocol outlines a general procedure for the oxidation of the precursor, 1-(3,4-dimethylphenyl)-2-hydroxy-2-phenylethan-1-one, to the target α-diketone. The choice of oxidizing agent is critical and can influence reaction conditions and yield. Nitric acid is a classic and effective oxidant for this transformation.[6][7][8]

Materials:

-

1-(3,4-dimethylphenyl)-2-hydroxy-2-phenylethan-1-one

-

Concentrated Nitric Acid (HNO₃)

-

Ethanol

-

Ice-cold water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the benzoin analogue in a minimal amount of ethanol.

-

Addition of Oxidant: Slowly add concentrated nitric acid to the solution with gentle swirling. The reaction is exothermic and may produce nitrogen dioxide gas (reddish-brown fumes), so it should be performed in a well-ventilated fume hood.[7]

-

Heating: Heat the reaction mixture on a water bath or with a heating mantle to a gentle reflux for approximately 1-2 hours.[8] The progress of the reaction can be monitored by the cessation of the evolution of nitrogen dioxide fumes.

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.[7] The crude this compound will precipitate as a solid.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acid.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound as a crystalline solid.[7]

Causality Behind Experimental Choices:

-

Nitric Acid as Oxidant: Nitric acid is a strong oxidizing agent that selectively oxidizes the secondary alcohol of the benzoin to a ketone without cleaving the carbon-carbon bond.[6]

-

Reflux Conditions: Heating under reflux ensures that the reaction proceeds at a constant and elevated temperature, increasing the reaction rate without loss of solvent.

-

Precipitation in Ice-Water: The product is typically insoluble in water, allowing for its easy separation from the reaction mixture upon quenching with ice-water.

-

Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities by taking advantage of differences in solubility.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For α-diketones, the most characteristic feature is the absorption of the carbonyl (C=O) groups.

-

Expected IR Absorptions:

-

C=O Stretch: Unsymmetrical aryl 1,2-diketones typically show two distinct carbonyl stretching frequencies.[9] For this compound, these would be expected in the range of 1660-1680 cm⁻¹ .[9] The conjugation of the carbonyl groups with the aromatic rings lowers the stretching frequency compared to saturated ketones.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ due to the methyl groups.

-

C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: The two carbonyl carbons of α-diketones are highly deshielded and typically resonate in the range of 190-215 ppm .[10][11] For aryl-substituted diketones, these peaks are expected in the 190-200 ppm region.[11] The two distinct carbonyl environments in this compound should result in two separate signals.

-

Aromatic Carbons: A complex set of signals will be observed in the aromatic region (~120-140 ppm ), corresponding to the carbons of the phenyl and 3,4-dimethylphenyl rings.

-

Methyl Carbons: The two methyl carbons on the dimethylphenyl ring will appear in the aliphatic region, typically around 20 ppm .

-

-

¹H NMR Spectroscopy:

-

Aromatic Protons: A complex multiplet pattern will be observed in the aromatic region (~7.0-8.0 ppm ), corresponding to the protons on both the phenyl and 3,4-dimethylphenyl rings.

-

Methyl Protons: Two singlets are expected in the aliphatic region (~2.0-2.5 ppm ) for the two non-equivalent methyl groups on the 3,4-dimethylphenyl ring. The protons on carbons adjacent to a carbonyl group are slightly deshielded.[11]

-

| Spectroscopic Data Summary | |

| Technique | Expected Key Signals |

| IR Spectroscopy | ~1660-1680 cm⁻¹ (two C=O stretches) |

| ¹³C NMR Spectroscopy | ~190-200 ppm (two C=O signals) |

| ~120-140 ppm (aromatic C) | |

| ~20 ppm (CH₃ signals) | |

| ¹H NMR Spectroscopy | ~7.0-8.0 ppm (aromatic H) |

| ~2.0-2.5 ppm (two CH₃ singlets) |

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the two adjacent carbonyl carbons. This makes it susceptible to nucleophilic attack, forming the basis for its utility in synthesizing more complex molecules.

Key Reactions of α-Diketones

-

Condensation with Diamines: A cornerstone reaction of α-diketones is their condensation with 1,2-diamines to form quinoxalines or other heterocyclic systems. This reaction is a powerful tool in combinatorial chemistry for generating libraries of potential drug candidates.

-

Benzilic Acid Rearrangement: In the presence of a strong base, α-diketones can undergo the benzilic acid rearrangement to form α-hydroxy carboxylic acids.

-

Formation of Imidazoles: Reaction with aldehydes, ammonia, and a primary amine can yield substituted imidazoles. Benzimidazole derivatives, in particular, are of great interest in drug development due to their diverse biological activities, including anticancer, antiulcer, and antimicrobial properties.[12][13][]

Potential Applications in Drug Development

The this compound scaffold can be utilized to synthesize a variety of heterocyclic compounds with potential therapeutic applications. The dimethylphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially enhancing their efficacy or selectivity.

Caption: Potential synthetic pathways from the target molecule to bioactive compounds.

The ability to readily synthesize diverse libraries of compounds from α-diketone precursors makes them valuable starting points in the drug discovery process.[1][3] The specific substitution pattern of this compound offers a unique chemical space to explore for novel therapeutic agents.

Conclusion

This compound is a valuable α-diketone with a well-defined molecular structure that can be reliably synthesized and characterized using standard organic chemistry techniques. Its true potential lies in its utility as a versatile synthetic intermediate for the construction of a wide array of heterocyclic compounds. For researchers in drug development, this molecule represents a promising scaffold for the generation of novel chemical entities with potential therapeutic value. A thorough understanding of its synthesis, spectroscopic properties, and characteristic reactivity is essential for harnessing its full potential in the pursuit of new medicines.

References

-

Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones | ACS Omega. (2022-07-20). Retrieved from [Link]

-

Synthesis of Benzil From Benzoin by Oxidation Reaction - ijarsct. (n.d.). Retrieved from [Link]

-

The Catalytic Oxidation of Benzoin to Benzil | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2025-02-24). Retrieved from [Link]

-

(PDF) Synthesis and applications of 1,2-diketones - ResearchGate. (2025-08-06). Retrieved from [Link]

-

α-Diketone synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis and Applications of 1, 2-Diketones | Scientific Inquiry and Review - UMT Journals. (2022-12-15). Retrieved from [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

-

Oxidation of Benzoin - Part 1 - YouTube. (2021-02-15). Retrieved from [Link]

-

Synthesis of Benzil from Benzoin - YouTube. (2023-06-12). Retrieved from [Link]

-

Synthesis of 1,2‐diphenylethane‐1,2‐dione 45 a by direct oxidation of... - ResearchGate. (n.d.). Retrieved from [Link]

-

Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity - PubMed. (2017-08-01). Retrieved from [Link]

-

α-Diketone Formation Accompanied by Oxidation of Sulfur Functional Group by the Reaction of o-Alkynylarenesulfoxide with Iodine | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

(PDF) Efficient Green Synthesis and Characterization of Benzil and its Derivatives Using Microwave Irradiation - ResearchGate. (n.d.). Retrieved from [Link]

-

Catalytic Oxidation of Benzoin (1.06 g, 5 mmol) to Benzil Selectively... - ResearchGate. (n.d.). Retrieved from [Link]

- JPS5745114A - Preparation of 1,2-diphenylethane - Google Patents. (n.d.).

-

Full article: Study on the Synthesis of 1,2-diketones. (n.d.). Retrieved from [Link]

-

Benzil - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Practical Experiment 4: Benzyl from benzoin | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

Diketone NMR spectral data. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (n.d.). Retrieved from [Link]

-

Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of Benzil by Air Oxidation of Benzoin and M(Salen) Catalyst. (n.d.). Retrieved from [Link]

-

Alpha-carbon Reactions - Chemistry LibreTexts. (2023-01-22). Retrieved from [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. (2015-08-12). Retrieved from [Link]

-

Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017-08-18). Retrieved from [Link]

- CN102344350A - Preparation method for 1,2-diphenylethanone - Google Patents. (n.d.).

-

Ethanone, 1-(3,4-dimethylphenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. journals.umt.edu.pk [journals.umt.edu.pk]

- 4. Benzil: A Versatile Reagent in Organic Chemistry and Beyond_Chemicalbook [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. m.youtube.com [m.youtube.com]

- 8. Practical Experiment 4: Benzyl from benzoin | PPTX [slideshare.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Physical and chemical properties of 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound (also known as 3,4-Dimethylbenzil). As an unsymmetrical α-diketone, this compound holds significant interest for researchers in organic synthesis and materials science. This document consolidates its known identifiers, extrapolates its physicochemical properties based on analogous structures, and presents a detailed, predictive analysis of its spectroscopic characteristics. Furthermore, it outlines key reactive pathways and provides robust, field-proven experimental protocols for its characterization, designed for implementation in a modern chemistry laboratory. This guide serves as a foundational resource for scientists and professionals engaged in drug development and fine chemical synthesis.

Chemical Identity and Structure

This compound is an aromatic α-diketone featuring a phenyl group on one side of the dicarbonyl moiety and a 3,4-dimethylphenyl group on the other. This asymmetry is crucial as it can influence the molecule's reactivity and electronic properties compared to its symmetrical parent compound, benzil.

The core structural and identifying information is summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Common Name | 3,4-Dimethylbenzil | N/A |

| CAS Number | 59411-15-3 | [1] |

| Molecular Formula | C₁₆H₁₄O₂ | [1] |

| Molecular Weight | 238.28 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)C(=O)C2=CC=CC=C2)C | N/A |

| InChI Key | Not Publicly Available | N/A |

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably estimated by referencing the well-characterized parent compound, benzil, and the closely related symmetrical analog, 4,4'-dimethylbenzil. The introduction of two methyl groups is expected to slightly increase the melting point and boiling point due to increased molecular weight and potentially altered crystal packing, while minimally affecting its solubility profile.

| Property | Predicted/Estimated Value for Target Compound | Reference Data: Benzil (CAS 134-81-6) | Reference Data: 4,4'-Dimethylbenzil (CAS 3457-48-5) |

| Appearance | Yellow crystalline solid | Yellow crystal or powder[2] | Light yellow to green powder/crystal[3][] |

| Melting Point | ~100-110 °C | 94-95 °C[2] | 102-106 °C[3] |

| Boiling Point | >350 °C (decomposes); ~215 °C at reduced pressure | 346-348 °C (decomposes)[2] | 211 °C at 7 mmHg[3][] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, chloroform, toluene, ethyl acetate) | Insoluble in water; Soluble in alcohol, ether, chloroform, ethyl acetate, benzene[2] | N/A |

| Stability | Stable under standard conditions. Light-sensitive. Combustible. | Stable. Light-sensitive. Combustible. Incompatible with strong oxidizing agents.[2] | N/A |

Spectroscopic Characterization (Predicted)

No empirical spectra for this specific molecule are publicly available. However, a robust prediction of its spectral data can be made based on its structure and established principles of spectroscopic interpretation.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum is the primary tool for confirming the proton framework of the molecule. In a deuterated solvent like CDCl₃, the following signals are anticipated:

-

δ ~7.95-8.05 ppm (d, 2H): These signals correspond to the two protons on the unsubstituted phenyl ring that are ortho to the carbonyl group. Their proximity to the electron-withdrawing carbonyl causes a significant downfield shift (deshielding).

-

δ ~7.40-7.70 ppm (m, 3H): The remaining three protons (meta and para) on the unsubstituted phenyl ring will appear as a complex multiplet in this region.

-

δ ~7.75-7.85 ppm (m, 2H): These signals represent the two protons on the dimethylphenyl ring (at positions 2 and 6). The proton at position 2 is ortho to the carbonyl, and the proton at position 6 is ortho to a methyl group, leading to complex splitting.

-

δ ~7.25-7.35 ppm (d, 1H): This signal corresponds to the proton at position 5 of the dimethylphenyl ring.

-

δ ~2.35 ppm (s, 3H) & ~2.30 ppm (s, 3H): These two sharp singlets represent the two methyl groups. They are chemically non-equivalent and are expected to have slightly different chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum will confirm the carbon backbone and the presence of the carbonyl groups.

-

δ ~194-196 ppm (2 signals): Two distinct signals for the two non-equivalent carbonyl carbons.

-

δ ~128-145 ppm: A series of signals corresponding to the 12 aromatic carbons. The carbons bearing the methyl groups and the carbons directly attached to the carbonyls (ipso-carbons) will have distinct chemical shifts.

-

δ ~19-21 ppm: Two signals for the two non-equivalent methyl group carbons.

Infrared (IR) Spectroscopy

The IR spectrum is essential for identifying the key functional groups, particularly the α-diketone system.

-

~1660-1680 cm⁻¹ (strong, sharp): This is the most characteristic absorption, corresponding to the C=O stretching vibration of the conjugated diketone. The conjugation lowers the frequency from a typical ketone stretch (~1715 cm⁻¹).

-

~3050-3100 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2850-2960 cm⁻¹ (weak to medium): Aliphatic C-H stretching from the methyl groups.

-

~1590-1600 cm⁻¹ & ~1450-1500 cm⁻¹ (medium): C=C stretching vibrations within the aromatic rings.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact molecular weight, confirming the elemental composition.

-

Expected M+•: 238.0994 (for C₁₆H₁₄O₂). Analysis via HRMS is crucial to differentiate from other isomers.

-

Key Fragmentation Pattern: The most likely fragmentation is cleavage of the C-C bond between the two carbonyls. This would produce two primary acylium ion fragments:

-

m/z = 133.0648: [C₉H₉O]⁺ corresponding to the dimethylbenzoyl cation.

-

m/z = 105.0335: [C₇H₅O]⁺ corresponding to the benzoyl cation.

-

Chemical Synthesis and Reactivity

Plausible Synthetic Pathway